tert-butyl (4-bromo-3-methoxyphenyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-methoxyphenyl)carbamate: is an organic compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-3-methoxyphenyl)carbamate typically involves the reaction of 4-bromo-3-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, reaction control, and purification .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromo-3-methoxyphenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the carbamate group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted phenyl carbamates.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or modified carbamate compounds .
Scientific Research Applications
Chemistry: tert-Butyl (4-bromo-3-methoxyphenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions .
Comparison with Similar Compounds
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
Uniqueness: tert-Butyl (4-bromo-3-methoxyphenyl)carbamate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications in various fields .
Properties
Molecular Formula |
C12H16BrNO3 |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
FVRFUTSYZGORBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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